3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde
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Overview
Description
3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C14H11IO3. It is a derivative of benzaldehyde, featuring a benzyloxy group at the third position, a hydroxy group at the fourth position, and an iodine atom at the fifth position on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde can be achieved through a multi-step process. One common method involves the iodination of 3-benzyloxy-4-hydroxybenzaldehyde. The iodination reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the fifth position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize micro-packed bed reactors to facilitate efficient mixing and heat transfer, thereby optimizing reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 3-Benzyloxy4-hydroxy-5-iodobenzoic acid.
Reduction: 3-Benzyloxy4-hydroxy-5-iodobenzyl alcohol.
Substitution: 3-Benzyloxy4-hydroxy-5-azidobenzaldehyde.
Scientific Research Applications
3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems. This disruption can lead to oxidative stress and cell death in fungal pathogens. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox homeostasis in cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxy4-hydroxybenzaldehyde
- 3-Benzyloxy4-hydroxy-5-bromobenzaldehyde
- 3-Benzyloxy4-hydroxy-5-chlorobenzaldehyde
Uniqueness
3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H11IO3 |
---|---|
Molecular Weight |
354.14 g/mol |
IUPAC Name |
4-hydroxy-3-iodo-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11IO3/c15-12-6-11(8-16)7-13(14(12)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
InChI Key |
IMLOGEWSOSQHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C=O)I)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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